

Technical Guide: 1-Fluoro-4-iodobenzene in Synthetic Chemistry

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Compound of Interest

Compound Name: **1-Fluoro-4-iodobenzene**

Cat. No.: **B1293370**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Fluoro-4-iodobenzene**, a key building block in modern organic synthesis. It covers the molecule's fundamental properties, its application in cross-coupling reactions, and a detailed experimental protocol for a representative transformation.

Core Molecular Data

1-Fluoro-4-iodobenzene is a halogenated aromatic compound with the chemical formula C₆H₄FI.^[1] Its molecular weight is 222.00 g/mol.^[1] The presence of both a fluorine and an iodine atom on the benzene ring imparts unique reactivity, making it a valuable reagent in the synthesis of complex organic molecules. The fluorine atom acts as an electron-withdrawing group, which can influence the reactivity of the carbon-iodine bond in various transition metal-catalyzed reactions.^[2]

Physicochemical Properties

A summary of the key physical and chemical properties of **1-Fluoro-4-iodobenzene** is presented in the table below for easy reference.

Property	Value
Molecular Formula	C ₆ H ₄ FI
Molecular Weight	222.00 g/mol
Appearance	Colorless to light yellow liquid
Melting Point	-27 °C
Boiling Point	183 °C
Density	1.9001 g/cm ³ at 25.00 °C
Solubility	Insoluble in water
CAS Number	352-34-1

Applications in Suzuki-Miyaura Cross-Coupling Reactions

1-Fluoro-4-iodobenzene is a versatile substrate for various cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Stille couplings.^[2] These reactions are fundamental in the formation of carbon-carbon bonds, a critical step in the synthesis of many pharmaceuticals and advanced materials.^[2] The Suzuki-Miyaura coupling, in particular, is a powerful method for the synthesis of biaryl compounds.

The general scheme for the Suzuki-Miyaura coupling of **1-Fluoro-4-iodobenzene** involves the reaction with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling

This section provides a detailed methodology for the Suzuki-Miyaura coupling of **1-Fluoro-4-iodobenzene** with 4-methylphenylboronic acid to synthesize 4-Fluoro-4'-methyl-1,1'-biphenyl. This protocol is a representative example of the utility of **1-Fluoro-4-iodobenzene** in C-C bond formation.

Materials:

- **1-Fluoro-4-iodobenzene**
- 4-Methylphenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Ethanol
- Water (degassed)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and purification

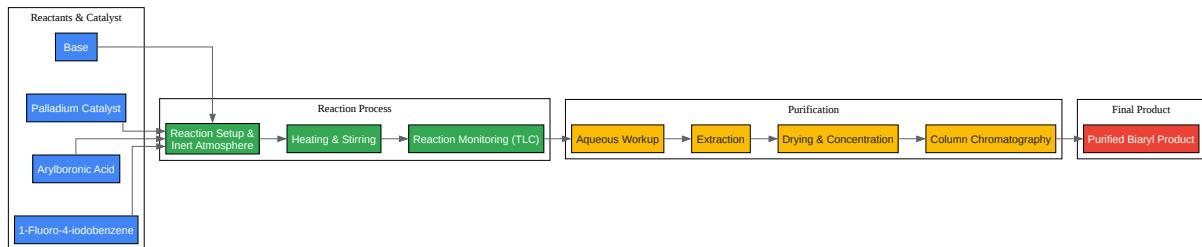
Procedure:

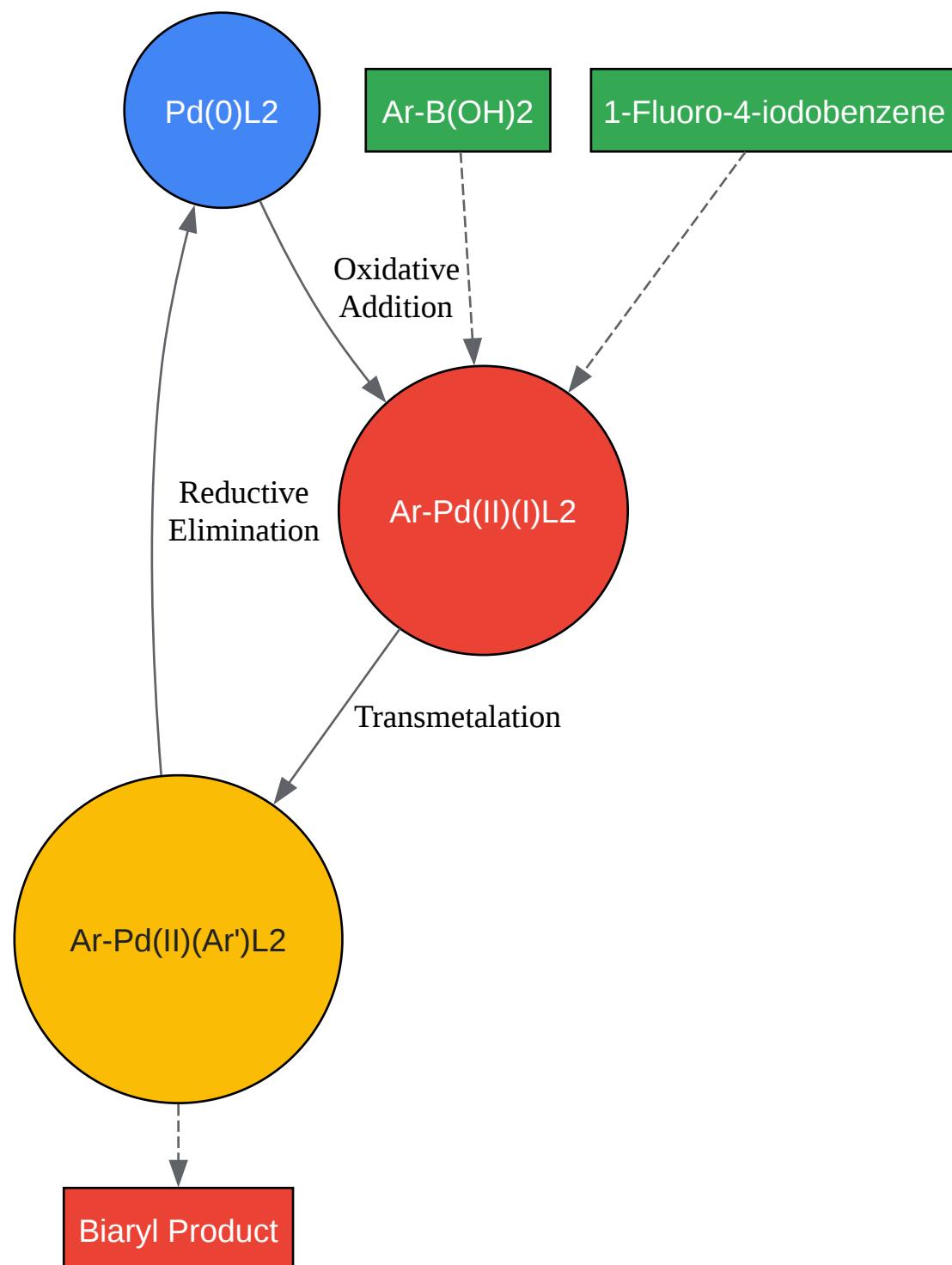
- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **1-Fluoro-4-iodobenzene** (1.0 mmol, 222 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).

- Catalyst Preparation: In a separate small vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) in 5 mL of toluene.
- Solvent Addition and Degassing: Add 20 mL of toluene and 5 mL of degassed water to the round-bottom flask containing the reactants and base. Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.
- Catalyst Addition and Reaction: Add the prepared catalyst solution to the reaction mixture under an inert atmosphere. Heat the reaction mixture to 80-90 °C with vigorous stirring.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (**1-Fluoro-4-iodobenzene**) is consumed. This typically takes 4-6 hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
- Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 4-Fluoro-4'-methyl-1,1'-biphenyl.

Visualizations

Logical Workflow for Suzuki-Miyaura Coupling





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References

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